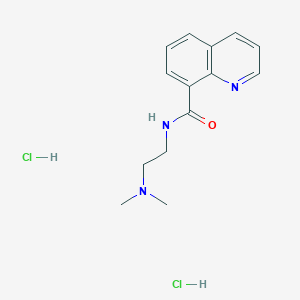

N-(2-Dimethylaminoethyl)quinoline-8-carboxamide dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物は、抗菌性、抗ウイルス性、抗がん性など、さまざまな生物活性を示すことで知られているキノリン誘導体のより広範なクラスの一部です .

製造方法

合成経路と反応条件

8-キノリンカルボン酸N-(2-ジメチルアミノエチル)アミド二塩酸塩の合成は、通常、以下の手順で行われます。

ピッツィンガー合成: この方法は、キノリンコアを調製するために使用されます。

熱脱炭酸: キノリン誘導体は、熱脱炭酸によりカルボキシル基が除去されます.

N,N-ジメチルエチレンジアミンとのカップリング: 生成物は、次に、イソブチルクロロホルメートを用いた混合酸無水物法によりN,N-ジメチルエチレンジアミンとカップリングされます.

工業生産方法

この化合物の工業生産方法は、文献では十分に文書化されていません。上記の合成経路は、反応条件と精製プロセスの適切な最適化により、工業生産に拡大することができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dimethylaminoethyl)quinoline-8-carboxamide dihydrochloride typically involves the following steps:

Pfitzinger Synthesis: This method is used to prepare the quinoline core.

Thermal Decarboxylation: The quinoline derivative undergoes thermal decarboxylation to remove the carboxyl group.

Coupling with N,N-Dimethylethylenediamine: The resulting product is then coupled with N,N-dimethylethylenediamine using a mixed anhydride method with isobutyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

反応の種類

8-キノリンカルボン酸N-(2-ジメチルアミノエチル)アミド二塩酸塩は、以下のものを含むさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

酸化: キノリンN-オキシド誘導体.

還元: テトラヒドロキノリン誘導体.

科学研究の応用

8-キノリンカルボン酸N-(2-ジメチルアミノエチル)アミド二塩酸塩は、いくつかの科学研究の応用があります。

科学的研究の応用

N-(2-Dimethylaminoethyl)quinoline-8-carboxamide dihydrochloride has several scientific research applications:

作用機序

8-キノリンカルボン酸N-(2-ジメチルアミノエチル)アミド二塩酸塩の作用機序は、DNAにインターカレーションする能力に関係しています。 このインターカレーションは、DNA構造を破壊し、DNA複製と転写に不可欠な酵素であるトポイソメラーゼIとIIの活性を阻害します . この化合物のDNAとの相互作用は、癌細胞の増殖抑制とアポトーシス誘導につながります .

類似の化合物との比較

類似の化合物

N-(2-ジメチルアミノエチル)アクリジン-4-カルボン酸アミド: 同様の抗腫瘍活性を有する別のDNAインターカレーター.

N-(2-ジメチルアミノエチル)-1,8-ナフタレンジカルボキシミド: ポリマー化学における光開始剤としての用途で知られています.

ユニークさ

8-キノリンカルボン酸N-(2-ジメチルアミノエチル)アミド二塩酸塩は、他の同様の化合物と比較して、独自のDNA結合特性と異なる生物活性スペクトルを提供する特定のキノリン構造によりユニークです .

類似化合物との比較

Similar Compounds

N-(2-Dimethylaminoethyl)acridine-4-carboxamide: Another DNA-intercalating agent with similar antitumor properties.

N-(2-Dimethylaminoethyl)-1,8-naphthalimide: Known for its use as a photoinitiator in polymer chemistry.

Uniqueness

N-(2-Dimethylaminoethyl)quinoline-8-carboxamide dihydrochloride is unique due to its specific quinoline structure, which provides distinct DNA-binding properties and a different spectrum of biological activities compared to other similar compounds .

特性

CAS番号 |

112022-18-1 |

|---|---|

分子式 |

C14H19Cl2N3O |

分子量 |

316.2 g/mol |

IUPAC名 |

N-[2-(dimethylamino)ethyl]quinoline-8-carboxamide;dihydrochloride |

InChI |

InChI=1S/C14H17N3O.2ClH/c1-17(2)10-9-16-14(18)12-7-3-5-11-6-4-8-15-13(11)12;;/h3-8H,9-10H2,1-2H3,(H,16,18);2*1H |

InChIキー |

LPPPOJQGMPKYSI-UHFFFAOYSA-N |

正規SMILES |

CN(C)CCNC(=O)C1=CC=CC2=C1N=CC=C2.Cl.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。